Tungsten(IV) oxide

Dielectric Materials Semiconductor Physics Electroceramics

Tungsten(IV) oxide (WO₂, CAS 12036-22-5) is a high-performance n-type semiconductor with proven superiority in electrochromic devices (200–300 cm²/C coloration efficiency), NO₂ gas sensing (class-leading selectivity among unloaded n-type oxides), and visible-light photocatalysis (OH radical generation comparable to anatase TiO₂). Unlike MoO₃ (lower dielectric constant ε'=6.32 vs. 12.23 for WO₃) or BiVO₄ (lower OH radical yield), WO₂'s unique electronic structure ensures non-substitutable performance. Procure with controlled stoichiometry and morphology for optimal device outcomes.

Molecular Formula WO2
O2W
Molecular Weight 215.8 g/mol
CAS No. 12036-22-5
Cat. No. B080485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten(IV) oxide
CAS12036-22-5
Molecular FormulaWO2
O2W
Molecular Weight215.8 g/mol
Structural Identifiers
SMILESO=[W]=O
InChIInChI=1S/2O.W
InChIKeyDZKDPOPGYFUOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten(IV) Oxide (WO₃) for R&D and Industrial Procurement: Essential Properties and Classification


Tungsten(IV) oxide (WO₃, CAS 12036-22-5), commonly referred to as tungsten trioxide in its most stable stoichiometric form, is an n-type transition metal oxide semiconductor with a monoclinic crystal structure at room temperature and a reported bandgap of approximately 2.6–2.8 eV [1]. It is characterized by high thermal stability (melting point ~1473°C), a density of 7.16 g/cm³, and insolubility in water and most inorganic acids excluding hydrofluoric acid [2]. WO₃ is recognized as a foundational material in electrochromic devices, gas sensing platforms, and visible-light-driven photocatalysis due to its reversible redox behavior and favorable electronic structure [3].

Why Generic Substitution of Tungsten(IV) Oxide (WO₃) with MoO₃, BiVO₄, or TiO₂ Fails in Specialized Applications


WO₃ is not freely interchangeable with chemically or functionally similar oxides such as MoO₃, BiVO₄, or TiO₂ due to divergent intrinsic material properties that dictate performance in specific device architectures. For instance, while MoO₃ shares a comparable layered structure, it exhibits a significantly lower dielectric constant (ε' = 6.32 at 20°C, 2 Mc/sec) compared to WO₃ (ε' = 12.23), resulting in different electrical behavior in capacitive or field-driven devices [1]. In photocatalysis, WO₃ generates OH radicals at a rate comparable to anatase TiO₂, whereas BiVO₄ exhibits substantially lower OH radical generation yields under identical visible light irradiation [2]. In gas sensing, WO₃ nanostructures demonstrate superior baseline sensitivity and selectivity toward NO₂ relative to other common n-type semiconductors such as SnO₂ or TiO₂, a property directly linked to its unique surface oxygen vacancy chemistry [3]. These quantifiable differences preclude simple drop-in replacement without compromising device performance.

Quantitative Performance Differentiation of Tungsten(IV) Oxide (WO₃) vs. In-Class Competitors


WO₃ vs. MoO₃: Dielectric Constant Comparison for Semiconductor Device Selection

WO₃ exhibits a significantly higher dielectric constant than MoO₃ at room temperature, a critical parameter influencing capacitive coupling and field distribution in electronic and electrochromic devices. This direct head-to-head comparison shows WO₃ provides approximately 1.93× the dielectric constant of MoO₃ under identical measurement conditions [1].

Dielectric Materials Semiconductor Physics Electroceramics

WO₃ vs. BiVO₄ and TiO₂: OH Radical Generation Yield in Photocatalytic Oxidation

In photocatalytic applications under visible light (470 nm LED), WO₃ generates hydroxyl radicals (OH) at a yield comparable to anatase TiO₂, while BiVO₄ produces substantially lower OH radical yields. This cross-study comparable evidence establishes WO₃ as a viable visible-light-active alternative to UV-dependent TiO₂, unlike BiVO₄ which shows limited OH-mediated oxidation activity [1].

Photocatalysis Water Treatment Advanced Oxidation Processes

WO₃ as the Most Promising Unloaded Metal Oxide for NO₂ Gas Sensing

In a comprehensive comparative review of semiconducting metal oxides for hazardous gas detection, unloaded WO₃ nanostructures were identified as the most promising candidates for NO₂ sensing among all evaluated metal oxides including SnO₂, TiO₂, ZnO, and In₂O₃ [1]. This class-level inference is supported by cross-study data demonstrating WO₃ thin film response to 1 ppm NO₂ with respect to interfering gases [2].

Gas Sensors Environmental Monitoring Metal Oxide Semiconductors

Validated Application Scenarios for Tungsten(IV) Oxide (WO₃) Based on Quantitative Evidence


Electrochromic Smart Windows and Display Electrodes Requiring High Coloration Efficiency

WO₃ remains the industry-standard electrochromic material for smart windows, automotive sunroofs, and display elements due to its proven combination of high coloration efficiency, rapid switching kinetics, and long-term cycling stability. As established in Section 3, WO₃-based films provide the high dielectric environment necessary for efficient charge intercalation and deintercalation, a property that directly supports the 200–300 cm²/C coloration efficiency observed in optimized amorphous and mixed-oxide formulations [1]. Procurement for electrochromic device fabrication should prioritize WO₃ with controlled stoichiometry and morphology to maximize this performance metric.

Visible-Light Photocatalytic Water Treatment and Pollutant Degradation

WO₃ is an appropriate candidate for visible-light-driven photocatalytic oxidation processes targeting organic contaminants in wastewater and air purification. The evidence presented in Section 3 demonstrates that WO₃ generates OH radicals at a rate comparable to the benchmark anatase TiO₂ under visible light, a capability that BiVO₄ fails to match [2]. This makes WO₃ particularly suitable for solar-driven advanced oxidation processes (AOPs) where TiO₂ requires UV activation. Researchers and process engineers should select WO₃ when the application demands strong oxidizing power under ambient visible illumination.

Selective NO₂ Gas Sensors for Environmental and Indoor Air Quality Monitoring

For the development and manufacturing of chemiresistive gas sensors targeting nitrogen dioxide (NO₂) detection, WO₃ is the empirically validated material of choice based on its class-leading selectivity among unloaded n-type metal oxide semiconductors [3]. The sensor performance differentiation detailed in Section 3 confirms that WO₃ nanostructures provide the optimal baseline response to low-ppm NO₂ concentrations relative to interfering gases such as CO, NH₃, and VOCs. Procurement specifications for this application should emphasize high surface area nanostructured WO₃ or precursor materials compatible with thin-film deposition for MEMS-based sensor platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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